molecular formula C13H15NO2S B153508 tert-Butyl benzo[b]thiophen-2-ylcarbamate CAS No. 89673-36-9

tert-Butyl benzo[b]thiophen-2-ylcarbamate

Cat. No. B153508
CAS RN: 89673-36-9
M. Wt: 249.33 g/mol
InChI Key: CNFLHJOYSZBEEL-UHFFFAOYSA-N
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Description

The compound tert-Butyl benzo[b]thiophen-2-ylcarbamate is a chemical of interest due to its potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for understanding the behavior of tert-Butyl benzo[b]thiophen-2-ylcarbamate.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and the formation of novel structures. For example, the synthesis of a chelated complex with a seven-membered ring is reported, which reacts with alcohols to form a chiral cyclometallated complex . This indicates that similar synthetic strategies could potentially be applied to tert-Butyl benzo[b]thiophen-2-ylcarbamate, considering the reactivity of related molecular frameworks.

Molecular Structure Analysis

The molecular structure of tert-Butyl benzo[b]thiophen-2-ylcarbamate can be analyzed by comparing it with similar compounds. The vibrational frequencies and optimized geometric parameters of tert-Butyl N-(thiophen-2yl)carbamate have been studied using DFT and M06-2X methods, showing good agreement with experimental data . This suggests that tert-Butyl benzo[b]thiophen-2-ylcarbamate may exhibit similar structural characteristics, which can be explored using computational chemistry techniques.

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups and thiophene derivatives can lead to interesting behaviors and applications. For instance, benzothiazole modified tert-butyl carbazole derivatives have been synthesized and found to form gels in certain solvents, indicating the role of tert-butyl groups in gel formation . This implies that tert-Butyl benzo[b]thiophen-2-ylcarbamate might also participate in unique chemical reactions due to the presence of the tert-butyl group and the thiophene moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl benzo[b]thiophen-2-ylcarbamate can be inferred from related compounds. The vibrational frequency analysis and molecular orbital studies of tert-Butyl N-(thiophen-2yl)carbamate provide insights into the electronic properties and reactivity of the molecule . Additionally, the spectroscopic behavior and photostability of 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB) in various solvents have been investigated, which could be relevant for understanding the solvent interactions and stability of tert-Butyl benzo[b]thiophen-2-ylcarbamate .

Scientific Research Applications

Environmental Occurrence and Toxicity

SPAs, including tert-Butyl derivatives, have been extensively used in industrial and commercial products to prolong shelf life by retarding oxidative reactions. Their environmental presence has been documented across different matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure routes include food intake, dust ingestion, and the use of personal care products. Toxicity studies have raised concerns over some SPAs' potential to cause hepatic toxicity, endocrine disruption, and carcinogenic effects. Future research directions include investigating the contamination and environmental behaviors of novel high molecular weight SPAs and developing SPAs with low toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).

Synthetic Methodologies and Biological Importance

The synthetic methodologies for 2-(thio)ureabenzothiazoles, which share structural similarities with tert-Butyl benzo[b]thiophen-2-ylcarbamate, have been reviewed, highlighting their broad spectrum of biological activities. These compounds are significant in medicinal chemistry, offering therapeutic potentials such as antihistaminic, anthelmintic, and fungicidal activities. The review covers synthetic approaches from historical to contemporary times, emphasizing the creation of derivatives with a variety of substituents to enhance biological activities and serve as new pharmacophores (Rosales-Hernández et al., 2022).

Biodegradation and Environmental Fate of Thiophenes

Studies on the biodegradation and environmental fate of condensed thiophenes, like those found in petroleum, offer insights into the behavior of structurally related compounds such as tert-Butyl benzo[b]thiophen-2-ylcarbamate. These studies emphasize the importance of understanding the biodegradation pathways and the potential for environmental remediation of thiophene compounds. The role of microbial degradation in mitigating the environmental impact of thiophene-based compounds in contaminated sites is highlighted, suggesting avenues for future research in bioremediation strategies (Kropp & Fedorak, 1998).

properties

IUPAC Name

tert-butyl N-(1-benzothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFLHJOYSZBEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525398
Record name tert-Butyl 1-benzothiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl benzo[b]thiophen-2-ylcarbamate

CAS RN

89673-36-9
Record name tert-Butyl 1-benzothiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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